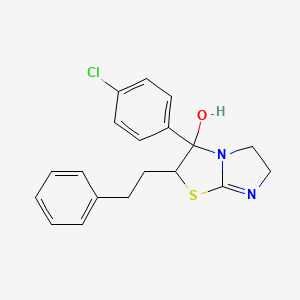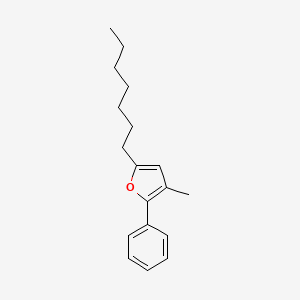
5-Heptyl-3-methyl-2-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-3-methyl-2-phenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-3-methyl-2-phenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1-heptyne with 3-methyl-2-phenylfuran in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-3-methyl-2-phenylfuran can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furan compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of furan carboxylic acids or ketones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated furans or alkyl-substituted furans.
Scientific Research Applications
5-Heptyl-3-methyl-2-phenylfuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and polymers.
Mechanism of Action
The mechanism of action of 5-Heptyl-3-methyl-2-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran: Lacks the heptyl and methyl substituents, resulting in different chemical and biological properties.
3-Methyl-2-phenylfuran: Similar structure but without the heptyl group, leading to variations in reactivity and applications.
5-Heptyl-2-furanone: Contains a carbonyl group instead of the furan ring, resulting in distinct chemical behavior.
Uniqueness
5-Heptyl-3-methyl-2-phenylfuran is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its heptyl group enhances its hydrophobicity, while the phenyl and methyl groups contribute to its reactivity and stability.
Properties
CAS No. |
89932-21-8 |
|---|---|
Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
5-heptyl-3-methyl-2-phenylfuran |
InChI |
InChI=1S/C18H24O/c1-3-4-5-6-10-13-17-14-15(2)18(19-17)16-11-8-7-9-12-16/h7-9,11-12,14H,3-6,10,13H2,1-2H3 |
InChI Key |
ZWPGTZQHVDBTTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


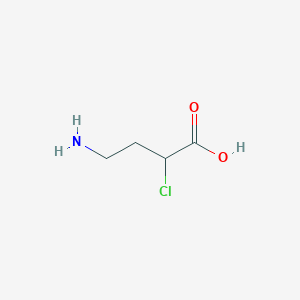
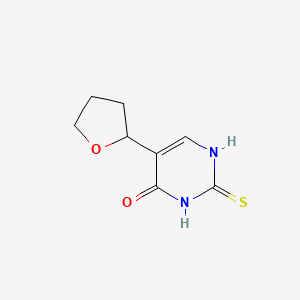
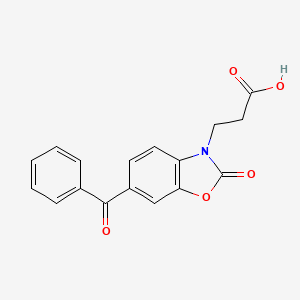
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)





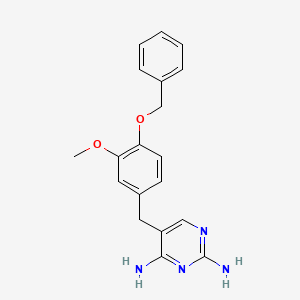
![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)
![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)

